(Bromomethyl)trimethylsilane
Overview
Description
(Bromomethyl)trimethylsilane is an organosilicon compound with the molecular formula C₄H₁₁BrSi. It is a colorless liquid that is commonly used in organic synthesis as a reagent for introducing the trimethylsilyl group into various substrates. The compound is known for its reactivity and versatility in chemical reactions, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethyl)trimethylsilane can be synthesized through several methods. One common approach involves the halogen exchange reaction between chlorotrimethylsilane and sodium bromide in acetonitrile. Another method includes the reaction of hexamethyldisilane with bromine in benzene solution or neat conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale halogen exchange reactions. The process typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Bromomethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions with alcohols to form silyl ethers.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Catalysts: Lewis acids such as indium trichloride can enhance the reactivity of this compound in coupling reactions.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Bromohydrins: Formed from the reaction with glycerol under solvent-free conditions.
Scientific Research Applications
(Bromomethyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules where the trimethylsilyl group acts as a protecting group.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (Bromomethyl)trimethylsilane involves the formation of a reactive intermediate where the bromine atom is replaced by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile used.
Comparison with Similar Compounds
Chlorotrimethylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Iodotrimethylsilane: Contains an iodine atom instead of bromine.
Trimethylsilyl bromide: Another bromine-containing silane compound.
Uniqueness: (Bromomethyl)trimethylsilane is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to introduce the trimethylsilyl group into various substrates makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromomethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAUYCZBWABOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066344 | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-41-9 | |
Record name | (Bromomethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18243-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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